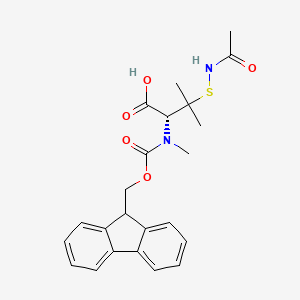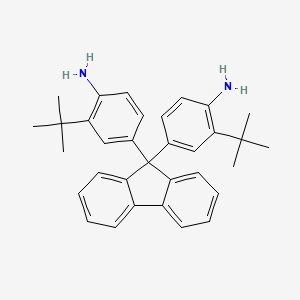
4,4'-(9H-Fluorene-9,9-diyl)bis(2-(tert-butyl)aniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(9H-Fluorene-9,9-diyl)bis(2-(tert-butyl)aniline): is an organic compound that belongs to the class of fluorene derivatives This compound is characterized by the presence of two tert-butyl aniline groups attached to a fluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-(tert-butyl)aniline) typically involves the reaction of 9,9-dibromo-9H-fluorene with 2-(tert-butyl)aniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorene derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors. Its unique structural properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biology: In biological research, the compound can be used as a fluorescent probe for imaging and detection purposes. Its fluorescence properties allow for the visualization of biological processes at the cellular level.
Medicine: The compound has potential applications in drug delivery systems and as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for the development of novel pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of high-performance materials, such as coatings and adhesives. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-(tert-butyl)aniline) involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. These interactions facilitate the binding of the compound to specific sites on target molecules, leading to the modulation of their activity. The compound can also participate in electron transfer processes, which are crucial for its applications in organic electronics.
Comparaison Avec Des Composés Similaires
- 4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline)
- 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
- 2,2’-(9H-Fluorene-9,9-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Comparison: Compared to its similar compounds, 4,4’-(9H-Fluorene-9,9-diyl)bis(2-(tert-butyl)aniline) exhibits unique properties due to the presence of tert-butyl groups. These groups enhance the compound’s steric hindrance and stability, making it more resistant to degradation. Additionally, the tert-butyl groups can influence the compound’s electronic properties, making it suitable for specific applications in organic electronics and materials science.
Propriétés
Formule moléculaire |
C33H36N2 |
|---|---|
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
4-[9-(4-amino-3-tert-butylphenyl)fluoren-9-yl]-2-tert-butylaniline |
InChI |
InChI=1S/C33H36N2/c1-31(2,3)27-19-21(15-17-29(27)34)33(22-16-18-30(35)28(20-22)32(4,5)6)25-13-9-7-11-23(25)24-12-8-10-14-26(24)33/h7-20H,34-35H2,1-6H3 |
Clé InChI |
SXIKWGFDJLROMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)N)C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


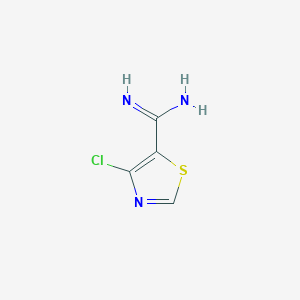

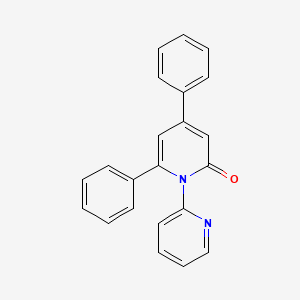
![4-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B13135403.png)
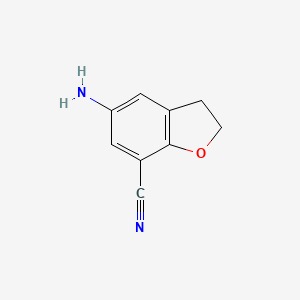
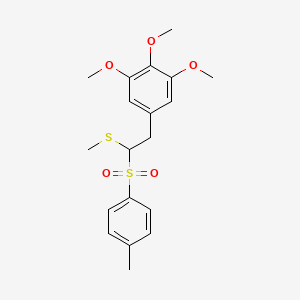
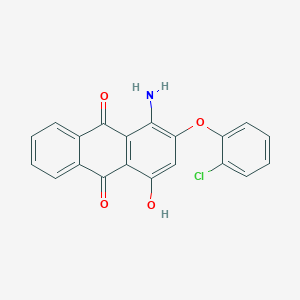
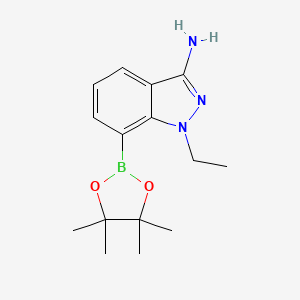
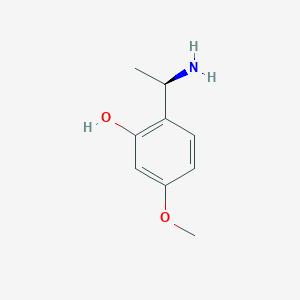
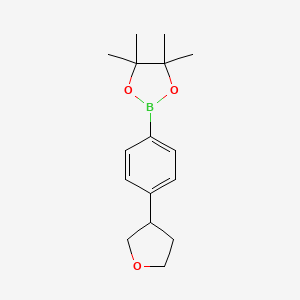
![(R)-N-(1-Morpholinopropan-2-yl)-6-(8-(pyridin-4-yl)-1H-imidazo[4,5-c][1,7]naphthyridin-1-yl)quinolin-2-amine](/img/structure/B13135449.png)

